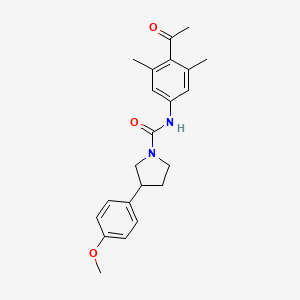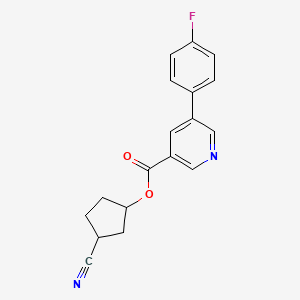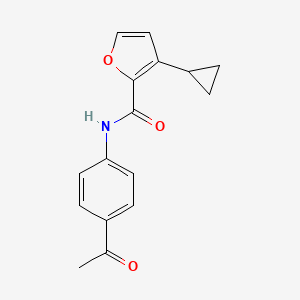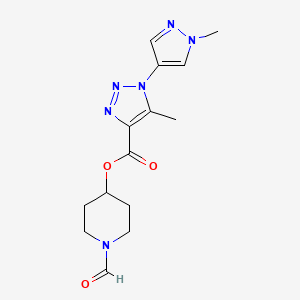
N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide, also known as JNJ-42153605, is a small molecule drug that has been developed for the treatment of cognitive impairments associated with schizophrenia and Alzheimer's disease. This drug belongs to the class of compounds known as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR).
Mécanisme D'action
N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a positive allosteric modulator of the α7 nAChR. The α7 nAChR is a ligand-gated ion channel that is widely expressed in the brain and is involved in various functions, including learning and memory. N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide enhances the activity of the α7 nAChR by binding to a site on the receptor that is distinct from the acetylcholine binding site.
Biochemical and Physiological Effects:
N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. The drug has also been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has several advantages for use in laboratory experiments. The drug has a high affinity for the α7 nAChR and is highly selective for this receptor. Additionally, N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, the drug has some limitations, including low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide. One area of interest is the development of more potent and selective positive allosteric modulators of the α7 nAChR. Another area of interest is the investigation of the therapeutic potential of N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide in other cognitive disorders, such as attention deficit hyperactivity disorder (ADHD) and traumatic brain injury (TBI). Finally, there is a need for further investigation into the safety and tolerability of N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide in humans.
Méthodes De Synthèse
The synthesis of N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has been described in a patent application by Janssen Pharmaceutica. The synthesis involves the reaction of 4-acetyl-3,5-dimethylphenylamine with 4-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to obtain the pyrrolidine derivative.
Applications De Recherche Scientifique
N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairments associated with schizophrenia and Alzheimer's disease. The drug has been shown to improve cognitive function in animal models of these diseases.
Propriétés
IUPAC Name |
N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-14-11-19(12-15(2)21(14)16(3)25)23-22(26)24-10-9-18(13-24)17-5-7-20(27-4)8-6-17/h5-8,11-12,18H,9-10,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVRGEIZPBJZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,5-Difluoro-4-hydroxyphenyl)-[4-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7435010.png)
![[(3aR,7aS)-3a,7a-bis(hydroxymethyl)-1,3,4,5,6,7-hexahydroisoindol-2-yl]-(2,3-difluoro-4-hydroxyphenyl)methanone](/img/structure/B7435019.png)

![methyl 2-methyl-2-[1-[[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]-3,6-dihydro-2H-pyridin-4-yl]propanoate](/img/structure/B7435029.png)
![N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide](/img/structure/B7435033.png)
![1-[3-(Hydroxymethyl)cyclobutyl]-3-[5-(trifluoromethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7435040.png)
![1-[[3-(2-hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3-(3-propanoylphenyl)urea](/img/structure/B7435041.png)
![4-oxo-N-(3-propanoylphenyl)-2,3,6,7,9,9a-hexahydropyrimido[2,1-c][1,4]oxazine-1-carboxamide](/img/structure/B7435044.png)


![Ethyl 4,4-difluoro-5-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]-5-oxopentanoate](/img/structure/B7435079.png)
![Methyl 5-[[4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoyl]amino]-1-methylpyrazole-3-carboxylate](/img/structure/B7435088.png)
![[4-[5-(Difluoromethyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7435101.png)
